

Y-27632 Dihydrochloride: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

Cat. No.: B1662237

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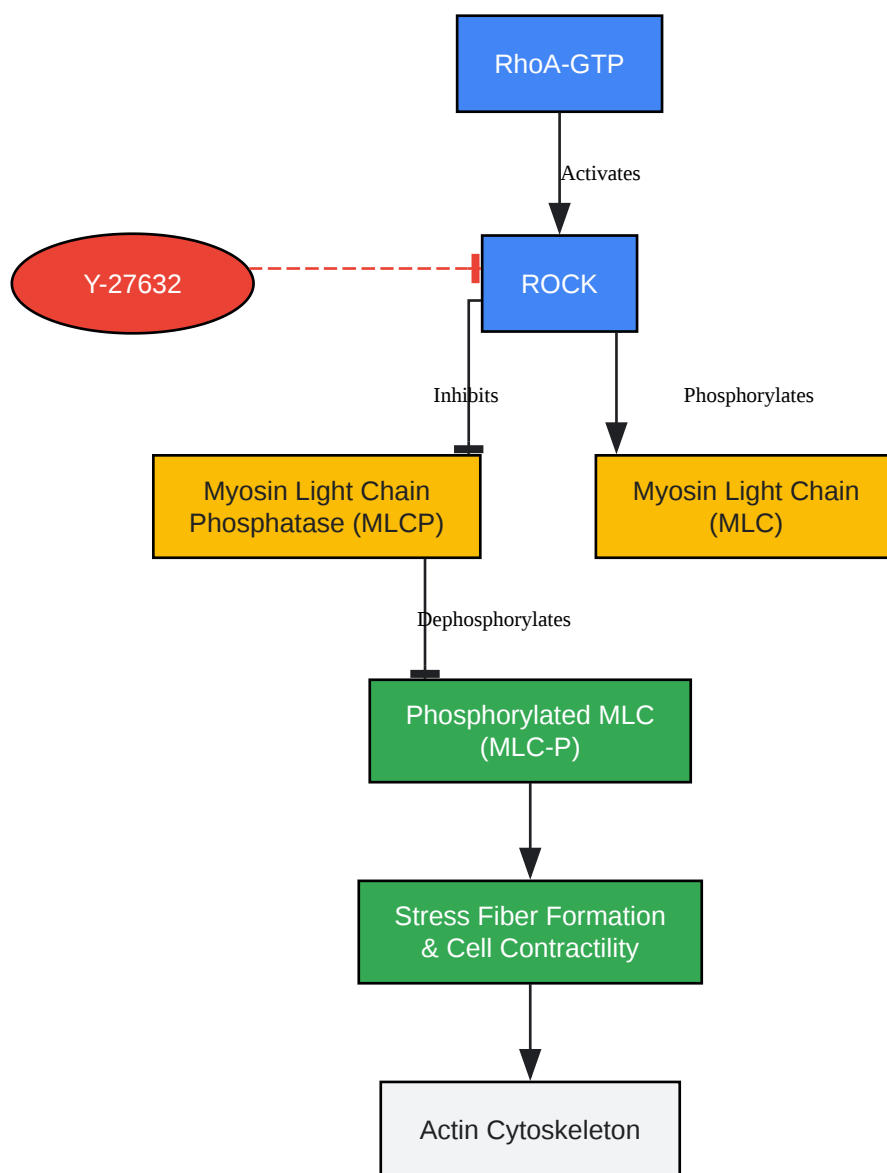
For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2] By targeting the ATP-binding site of ROCK1 and ROCK2, Y-27632 effectively modulates the Rho/ROCK signaling pathway, a central regulator of the actin cytoskeleton, cell adhesion, and contractility.[1][3] This inhibitory action makes Y-27632 an invaluable tool in cell culture, particularly for enhancing the survival and proliferation of various cell types, most notably stem cells.[4][5] It is widely used to prevent apoptosis (anoikis) induced by single-cell dissociation, improve cloning efficiency, and enhance recovery from cryopreservation.[1][6]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors such as ROCK. ROCK, in turn, phosphorylates numerous substrates that regulate actin-myosin contractility and stress fiber formation.[7][8] Y-27632 competitively inhibits the kinase activity of ROCK, leading to a reduction in the phosphorylation of its downstream targets.[2][3] This results in the disassembly of stress fibers and a decrease in cellular tension, which is particularly beneficial for preventing cell death when cell-cell and cell-matrix interactions are disrupted.[2]



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Figure 1: Simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data Summary

Parameter	Value	Cell Type/Condition	Reference
ROCK1 Ki	220 nM	In vitro kinase assay	[1]
ROCK2 Ki	300 nM	In vitro kinase assay	[1]
ROCK1 IC50	~140 nM	In vitro kinase assay	[9]
Optimal Concentration	10 μ M	Human Embryonic Stem Cells (hESCs)	[10]
Concentration Range	1 - 100 μ M	Retinal Müller Cells (cytoprotection)	[7]
Effect on hADSCs	Decreased cell number at 10 μ M and 20 μ M	Human Adipose-derived Stem Cells	[11]
Effect on PDLSCs	Promoted proliferation at 10 μ M and 20 μ M	Periodontal Ligament Stem Cells	[8]

Experimental Protocols

Preparation of Y-27632 Stock Solution

A common stock solution concentration is 10 mM.

Materials:

- **Y-27632 dihydrochloride** powder
- Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2
- Sterile microcentrifuge tubes

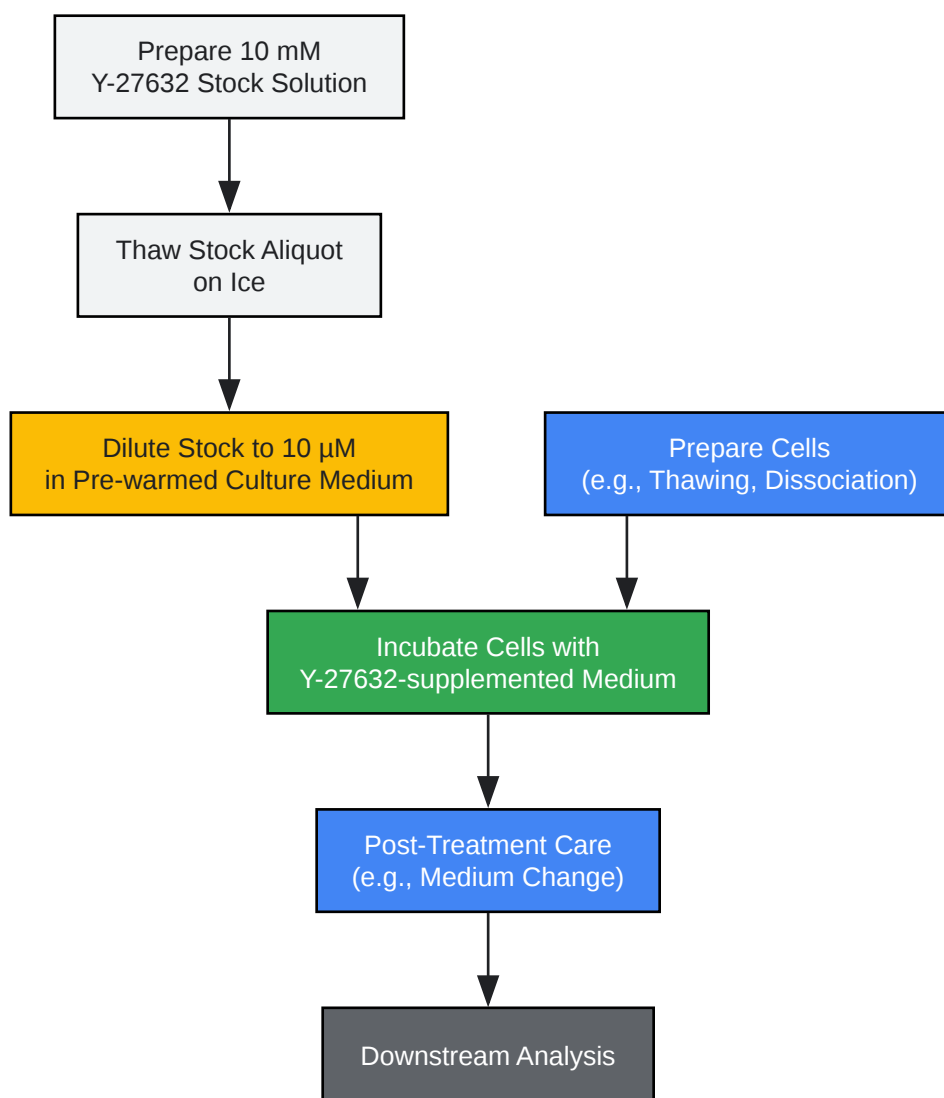
Protocol:

- Aseptically weigh the required amount of **Y-27632 dihydrochloride** powder. For a 10 mM stock solution from 10 mg of powder (MW: 320.3 g/mol), you would resuspend it in 3.12 mL of sterile water or PBS.[12]

- Add the sterile water or PBS to the vial containing the powder.
- Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.
- Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[\[12\]](#)
- Store the aliquots at -20°C for up to 12 months.[\[12\]](#) Once thawed, an aliquot can be stored at 2°C to 8°C for up to two weeks.

General Experimental Workflow for Cell Culture Application

The following diagram illustrates a typical workflow for using Y-27632 in a cell culture experiment, such as passaging or thawing of cells.



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Figure 2: General experimental workflow for the application of Y-27632 in cell culture.

Protocol for Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)

This protocol is designed to improve the survival of hPSCs (including hESCs and hiPSCs) following enzymatic dissociation to single cells.

Materials:

- hPSC culture medium

- 10 mM Y-27632 stock solution
- Dissociation reagent (e.g., Accutase)
- Coated culture vessels (e.g., Matrigel-coated plates)

Protocol:

- Pre-warm the hPSC culture medium to 37°C.
- Prepare the final culture medium by supplementing it with Y-27632 to a final concentration of 10 μ M. For example, add 1 μ L of 10 mM stock solution to 1 mL of culture medium. Use this supplemented medium immediately.
- Aspirate the old medium from the hPSC culture and wash the cells with PBS.
- Add the dissociation reagent and incubate at 37°C until the cells detach.
- Gently pipette to create a single-cell suspension.
- Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in the pre-warmed culture medium supplemented with 10 μ M Y-27632.
- Plate the cells onto the new coated culture vessel.
- Incubate at 37°C in a 5% CO₂ incubator.
- The following day, replace the medium with fresh culture medium without Y-27632. Continuous exposure may not be necessary and could have unintended effects in some cell types.[\[11\]](#)

Protocol for Improving Post-Thaw Recovery of Cryopreserved Cells

This protocol enhances the survival of cells, particularly stem cells, after thawing from cryopreservation.

Materials:

- Cryovial of frozen cells
- Complete culture medium
- 10 mM Y-27632 stock solution
- 37°C water bath
- Sterile conical tube

Protocol:

- Pre-warm the complete culture medium to 37°C.
- Prepare a thawing medium by supplementing the pre-warmed complete culture medium with Y-27632 to a final concentration of 10 μ M.
- Quickly thaw the cryovial of cells in the 37°C water bath until only a small ice crystal remains.
- Sterilize the outside of the cryovial with 70% ethanol.
- Gently transfer the cell suspension from the cryovial into a sterile conical tube.
- Slowly add 4 mL of the thawing medium (containing 10 μ M Y-27632) dropwise to the cell suspension in the conical tube.
- Rinse the cryovial with an additional 1 mL of thawing medium and add it to the conical tube.
- Centrifuge the cells at 200 x g for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in fresh thawing medium.
- Plate the cells in a suitable culture vessel and incubate at 37°C in a 5% CO₂ incubator.

- Y-27632 is typically kept in the medium for the first 24 hours post-thaw, after which it should be replaced with fresh medium without the inhibitor.[4]

Concluding Remarks

Y-27632 dihydrochloride is a powerful and versatile tool for cell culture applications, significantly improving cell survival and cloning efficiency, especially for sensitive cell types like pluripotent stem cells. Adherence to optimized protocols, including appropriate concentrations and exposure times, is crucial for achieving the desired outcomes while minimizing potential off-target effects. Researchers should always validate the optimal conditions for their specific cell type and experimental setup.

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